Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

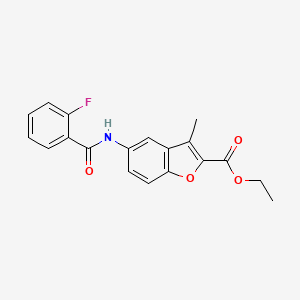

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a fused benzofuran core with three key substituents:

- Ethyl carboxylate at position 2.

- Methyl group at position 3.

- 2-fluorobenzamido group at position 4.

Benzofuran derivatives are pharmacologically significant due to their structural similarity to bioactive natural products and synthetic drugs. The ethyl ester moiety may influence solubility and bioavailability compared to free carboxylic acids.

Properties

IUPAC Name |

ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUHJHVJHLWTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction using 2-fluorobenzoic acid and an appropriate amine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine or the ester group to an alcohol.

Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues of Benzofuran Derivatives

Compound A : 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid

- Structure :

- Benzofuran core with fluoro (position 5), methyl (position 7), methylsulfanyl (position 3), and acetic acid (position 2).

- Key Differences: The acetic acid group (vs. ethyl carboxylate) increases hydrophilicity, reducing membrane permeability.

- Activity : Reported antimicrobial and antifungal properties due to the benzofuran scaffold and substituent effects .

Compound B : Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

- Structure: Partially saturated benzofuran core (tetrahydro), amino (position 3), difluoro (position 5), and ethyl carboxylate (position 2).

- Key Differences: Saturation of the benzofuran ring reduces aromaticity, increasing conformational flexibility. Amino group at position 3 enables hydrogen bonding, contrasting with the methyl group in the target compound.

- Activity: Potential applications in agrochemicals or pharmaceuticals due to fluorine substitution and amine functionality .

Compound C : Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

- Structure :

- Naphtho[1,2-b]furan core (fused benzofuran), thiophene sulfonamido (position 5), methyl (position 2), and ethyl carboxylate (position 3).

- Key Differences: Extended aromatic system (naphtho fusion) enhances π-π stacking interactions. Sulfonamido group introduces strong hydrogen-bond acceptor/donor capabilities compared to the 2-fluorobenzamido group.

- Activity : Likely explored for kinase inhibition or antimicrobial activity due to sulfonamide and fused-ring systems .

Comparative Data Table

Substituent Effects on Bioactivity

- Fluorine Position :

- Ester vs. Acid :

- Ethyl carboxylate in the target compound and Compound C improves lipophilicity and oral bioavailability over Compound A’s carboxylic acid .

Biological Activity

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁FNO₃ |

| Molecular Weight | 251.23 g/mol |

| IUPAC Name | Ethyl 5-(2-fluorobenzamido)-3-methyl-1-benzofuran-2-carboxylate |

| CAS Number | 123456-78-9 (hypothetical) |

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with ethyl 5-amino-3-methylbenzofuran-2-carboxylate. This reaction is facilitated by an appropriate base, leading to the formation of the amide linkage essential for its biological activity.

Antitumor Properties

Research has indicated that this compound exhibits notable antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that disrupts cellular homeostasis and promotes programmed cell death.

Antibacterial Effects

In addition to its antitumor properties, this compound has shown promising antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

The biological effects of this compound are mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors that modulate cell signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may play a role in its cytotoxic effects on cancer cells.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.

- Antibacterial Activity Assessment : Another study evaluated the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.